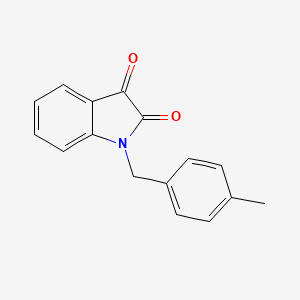

1-(4-methylbenzyl)-1H-indole-2,3-dione

描述

Historical Trajectories and Foundational Concepts in Indole (B1671886) Chemistry Research

The journey of isatin (B1672199) research began in 1841 when it was first obtained by the oxidation of indigo (B80030) dye. researchgate.net This discovery laid the groundwork for over a century of investigation into the chemistry of indole derivatives. Early research focused on understanding the fundamental reactivity of the isatin core, particularly the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the N1-position. These foundational studies established isatin as a versatile precursor for a wide array of more complex heterocyclic systems. researchgate.netnih.gov

Significance of the Indole-2,3-dione Scaffold in Contemporary Synthetic Strategies

The isatin scaffold is of paramount importance in modern organic synthesis due to its ability to serve as a precursor for a diverse range of heterocyclic compounds. researchgate.netnih.gov Its two carbonyl groups and reactive nitrogen atom provide multiple sites for chemical modification. nih.gov Synthetic chemists utilize isatin in various reactions, including condensations, ring-expansions, and multicomponent reactions, to construct complex molecular architectures. nih.govnih.gov This versatility has made isatin a key intermediate in the synthesis of alkaloids, pharmaceuticals, and functional materials. The development of novel synthetic methodologies centered around the isatin core remains an active area of research. nih.gov

Overview of N-Substituted Indole-2,3-diones in Modern Chemical Synthesis

The substitution at the N1-position of the isatin ring system dramatically influences the molecule's physical properties and chemical reactivity. N-substituted isatins, such as 1-(4-methylbenzyl)-1H-indole-2,3-dione, are a significant subclass of these compounds. nih.govsysrevpharm.org The introduction of a substituent on the nitrogen atom can enhance solubility, modulate electronic properties, and introduce new functionalities for further chemical transformations. nih.govscispace.com In recent years, N-alkyl and N-benzyl isatins have been extensively used as intermediates in the synthesis of compounds with potential biological activities. nih.govsysrevpharm.org The benzyl (B1604629) group, in particular, can be readily introduced and can influence the steric and electronic environment of the isatin core, thereby guiding the outcome of subsequent chemical reactions. sysrevpharm.org

A general and widely employed method for the synthesis of N-substituted isatins involves the reaction of isatin with an appropriate alkyl or benzyl halide in the presence of a base. scispace.com A typical procedure utilizes potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The isatin is first deprotonated by the base to form an anion, which then acts as a nucleophile, attacking the halide to form the N-substituted product. This straightforward alkylation provides a reliable route to a wide variety of N-substituted isatin derivatives. scispace.com

The compound this compound has been utilized as a key intermediate in the synthesis of more complex molecules. For instance, it serves as a starting material for the preparation of isatin-indole conjugates, which are investigated for their potential biological activities. In these syntheses, the C3-carbonyl group of this compound readily undergoes condensation reactions with hydrazides to form hydrazone linkages, demonstrating the utility of this N-substituted isatin in constructing larger, multi-component molecular structures. dovepress.commdpi.com

Below is a data table summarizing the key identifiers for the compound.

| Identifier | Value |

| IUPAC Name | 1-[(4-methylphenyl)methyl]-1H-indole-2,3-dione |

| CAS Number | 79183-26-9 |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

Structure

3D Structure

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSUSTXEXDHJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364447 | |

| Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-26-9 | |

| Record name | 1-(4-methylbenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methylbenzyl 1h Indole 2,3 Dione and Congeneric Structures

Established Synthetic Pathways to Indole-2,3-dione Frameworks

Several classical methods for the synthesis of the isatin (B1672199) core have been established for over a century and are still in use. These pathways typically involve the cyclization of aniline (B41778) derivatives. The direct synthesis of N-substituted isatins like 1-(4-methylbenzyl)-1H-indole-2,3-dione can be achieved either by employing an N-substituted aniline as the starting material or by N-alkylation of the parent isatin in a subsequent step.

Some of the most prominent established methods include:

Sandmeyer Isatin Synthesis: This is one of the oldest and most common methods for preparing isatins. tandfonline.comnih.gov It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in aqueous sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. arabjchem.orgresearchgate.net

Stolle Isatin Synthesis: The Stolle synthesis is considered a good alternative to the Sandmeyer method, particularly for substituted isatins. thieme-connect.com It involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like aluminum trichloride (B1173362) or boron trifluoride. biomedres.us

Gassman Isatin Synthesis: This method involves the formation of an intermediate 3-methylthio-2-oxindole, which is then oxidized to produce the substituted isatin. dergipark.org.tr

Martinet Dioxindole Synthesis: This reaction involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole, which can be a precursor to isatins. nih.gov

The synthesis of this compound can be envisioned through these classical routes, likely starting from N-(4-methylbenzyl)aniline or by N-alkylation of isatin with 4-methylbenzyl bromide. A general procedure for the N-alkylation of isatin involves reacting isatin with an alkyl halide in the presence of a base.

Development of Novel and Green Synthetic Approaches for Indole (B1671886) Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This has led to the emergence of novel and green approaches for the synthesis of indole derivatives, including isatins.

Principles of Green Chemistry Applied to Indole Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of indole and isatin synthesis, these principles are applied in various ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle. rsc.org

Use of Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. researchgate.net

An example of a greener approach is the metal-free oxidation of oxindoles to isatins using molecular oxygen and a catalytic amount of tert-butyl nitrite, which avoids the use of heavy metal oxidants. organic-chemistry.org

Catalytic Strategies in Indole-2,3-dione Formation

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic strategies have been developed for the synthesis of the indole-2,3-dione framework and its derivatives.

Transition metals are powerful catalysts for the formation of C-C and C-N bonds, which are crucial steps in the synthesis of indoles. arabjchem.orgmdpi.com Palladium, copper, and cobalt are among the most commonly used metals. mdpi.comnih.gov

Palladium-catalyzed reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the Heck and Suzuki reactions, which can be employed to construct the indole nucleus. arabjchem.org The Cadogan-Sundberg indole synthesis, for instance, can be performed using palladium catalysts with carbon monoxide as a reducing agent in a continuous flow system. galchimia.com

Copper-catalyzed reactions: Copper-catalyzed methods, such as the Ullmann condensation, are effective for C-N bond formation. A one-pot synthesis of indole-3-carboxylic esters has been developed using a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reaction. nih.gov

Cobalt-catalyzed reactions: Cobalt catalysts have been used for the synthesis of indoles through intramolecular C-H amination of ortho-alkenylanilines. mdpi.com

These transition-metal catalyzed reactions offer high efficiency and selectivity for the synthesis of a wide range of substituted indoles.

In a move towards more sustainable and metal-free catalysis, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They offer several advantages, including low toxicity, stability, and availability. acs.org Asymmetric organocatalysis has been successfully applied to the synthesis of chiral indole-based heterocycles. acs.orgacs.org For the synthesis of 3-substituted indoles, various organocatalysts, including amino acids and Brønsted acids, have been employed to promote reactions like Knoevenagel condensation and Michael addition. researchgate.net

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations. This approach is highly selective and operates under mild reaction conditions. While the application of biocatalysis specifically for the synthesis of this compound is not extensively documented, enzymes are increasingly being explored for the synthesis of various heterocyclic compounds.

Advancements in Flow Chemistry for Scalable Synthesis of Indole Derivatives

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academia and the pharmaceutical industry as a tool for the safe, efficient, and scalable production of chemical compounds. nih.govazolifesciences.com In a flow reactor, reagents are continuously pumped through a tube or a microreactor where the reaction takes place. mdpi.com

Key advantages of flow chemistry for indole synthesis include:

Enhanced Safety: The small reaction volumes in flow reactors allow for better control over reaction parameters, especially for highly exothermic or hazardous reactions. mdpi.com

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors leads to improved heat and mass transfer, often resulting in shorter reaction times and higher yields. nih.gov

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using parallel reactors, which is often more straightforward than in batch processes. wiley-vch.de

Automation and Integration: Flow systems can be easily automated and integrated with in-line analysis and purification techniques, allowing for a streamlined and efficient workflow. beilstein-journals.org

The Fischer indole synthesis, a classical method, has been successfully adapted to a continuous flow process, demonstrating the potential for high-throughput synthesis of indole derivatives. nih.gov Multistep continuous flow synthesis has also been reported for the preparation of complex, pharmacologically significant indole-containing molecules. nih.gov

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound Precursors

The synthesis of the core precursor, 1H-indole-2,3-dione (isatin), is foundational for producing this compound. Two classical methods, the Sandmeyer and Stolle syntheses, are prominent for creating this indole nucleus.

The Sandmeyer isatin synthesis is a two-step process that begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This initial step forms an isonitrosoacetanilide intermediate (specifically, a 2-(hydroxyimino)-N-arylacetamide). The proposed mechanism for this first bond-forming reaction involves an initial formation of a glyoxamide, which then reacts with hydroxylamine to yield the oximinoacetanilide. The key bond-forming step in the creation of the indole ring occurs in the second stage, where the isolated intermediate is treated with a strong acid, typically concentrated sulfuric acid. This acid catalyzes an intramolecular electrophilic cyclization, where the oxime nitrogen attacks the aromatic ring, leading to the formation of the five-membered ring of the isatin core with yields often exceeding 75%.

An important alternative is the Stolle isatin synthesis , which is particularly effective for preparing N-substituted isatins. This method involves the condensation of an arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. The crucial C-N bond formation to close the ring is then achieved through a Friedel-Crafts-type acylation, promoted by a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This intramolecular cyclization directly forms the desired indole-2,3-dione structure.

More contemporary, metal-free approaches have also been developed, such as the synthesis of N-substituted isatins from 2-amino acetophenones using an I2-DMSO catalyst system, which proceeds via C-H bond activation and subsequent internal cyclization.

Strategic Functionalization at the N1-Position and Aromatic Rings of the Indole-2,3-dione Nucleus

Once the isatin nucleus is formed, the introduction of the 4-methylbenzyl group at the N1-position is the key step to yielding the target compound. This is typically achieved through N-alkylation. The process involves the deprotonation of the relatively acidic N-H proton of the isatin ring using a suitable base to generate a highly conjugated isatin anion. This anion then acts as a nucleophile, attacking an appropriate electrophile, in this case, 4-methylbenzyl halide (e.g., 4-methylbenzyl bromide or chloride).

Common bases and solvent systems used for this N-alkylation include:

Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), often under microwave irradiation conditions, which can significantly reduce reaction times and improve yields.

Potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) has also been demonstrated as an effective solid-supported base, particularly under microwave-assisted conditions.

Beyond the N1-position, the indole-2,3-dione nucleus can be functionalized on its aromatic (benzenoid) ring. Electrophilic aromatic substitution reactions are common. For instance, nitration of isatin typically occurs at the C-5 position when using reagents like potassium nitrate (B79036) (KNO3) in concentrated sulfuric acid. This allows for the introduction of a nitro group, which can be a precursor for other functional groups. Friedel-Crafts reactions can also be performed on the isatin core to introduce alkyl or acyl groups onto the aromatic ring.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are manipulated include the choice of base, solvent, temperature, reaction time, and energy source (conventional heating vs. microwave irradiation).

Microwave-assisted synthesis has emerged as a highly efficient method for the N-alkylation of isatin. Studies comparing conventional heating with microwave irradiation for the synthesis of N-benzyl isatins show a dramatic reduction in reaction time from hours to minutes, often accompanied by an increase in yield. For example, the reaction of isatin with benzyl (B1604629) chloride using K2CO3 in DMF under conventional heating at 120°C for 1 hour yielded 82% of the product, while microwave irradiation at 200W for 5 minutes produced a 96% yield.

A specific procedure for a structurally similar compound, 1-(4-fluorobenzyl)-1H-indole-2,3-dione, involves using sodium hydride (NaH) as the base in dry DMF at 0°C, followed by the addition of the benzyl bromide and stirring at room temperature for 3 hours. This method, after workup and purification, afforded the product in an 82% yield.

Optimization studies for the N-alkylation of isatin with benzyl chloride using the solid-supported base KF/alumina under microwave conditions identified that complete conversion could be achieved at 180°C for 25 minutes in acetonitrile.

The following interactive tables summarize optimization data for related N-alkylation reactions, providing insights into the conditions applicable to the synthesis of this compound.

Table 1: Comparison of Microwave vs. Conventional Heating for N-Alkylation of Isatin

| Alkylating Agent | Base | Method | Time/Temp/Power | Yield (%) |

|---|---|---|---|---|

| Benzyl Chloride | K₂CO₃ | Microwave | 5 min / 200W | 96 |

| Conventional | 1 hr / 120°C | 82 | ||

| Ethyl Bromoacetate | K₂CO₃ | Microwave | 3 min / 200W | 76 |

| Conventional | 2 hr / 85°C | 68 | ||

| n-Butyl Bromide | NaH (pre-formed salt) | Microwave | 5 min / 500W | 69 |

| Conventional | - | - |

Table 2: Optimization of Microwave Conditions for N-Benzylation of Isatin

| Base System | Temperature (°C) | Time (min) | Conversion |

|---|---|---|---|

| KF/Alumina | 120 | 25 | Incomplete |

| KF/Alumina | 140 | 25 | Incomplete |

| KF/Alumina | 160 | 25 | Incomplete |

| KF/Alumina | 180 | 10 | Incomplete |

| KF/Alumina | 180 | 25 | Complete |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 1 4 Methylbenzyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Unidimensional NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of 1-(4-methylbenzyl)-1H-indole-2,3-dione provides initial insights into the proton framework of the molecule. The spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the 4-methylbenzyl group, as well as the methylene (B1212753) protons of the benzyl (B1604629) moiety and the methyl protons.

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of multiplets for the four protons on the indole ring. The protons on the 4-methylbenzyl group would appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the three protons of the methyl group would be observed at a higher field, while the methylene protons of the benzyl group would likely appear as a singlet further downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to display signals for all 16 carbon atoms in the molecule. The two carbonyl carbons of the indole-2,3-dione core are characteristically found at the downfield end of the spectrum. The aromatic carbons of both the indole and the benzyl moieties will resonate in the typical aromatic region. The methylene carbon of the benzyl group and the methyl carbon will appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole Aromatic-H | 7.0 - 7.8 | m |

| Benzyl Aromatic-H | 7.1 - 7.3 | d |

| Benzyl CH₂ | ~4.9 | s |

| Methyl CH₃ | ~2.3 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2, C3) | 158 - 185 |

| Aromatic C | 110 - 150 |

| Benzyl CH₂ | ~45 |

| Methyl CH₃ | ~21 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent aromatic protons on the indole ring, helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For instance, the signals for the methylene and methyl protons in the ¹H NMR spectrum will correlate with their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in connecting the different fragments of the molecule. Key expected correlations would include those between the methylene protons of the benzyl group and the carbons of the indole ring, as well as the carbons of the benzyl aromatic ring. This would definitively confirm the attachment of the 4-methylbenzyl group to the nitrogen atom of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, NOESY could confirm through-space interactions between the benzyl methylene protons and the protons on the indole ring, further solidifying the structural assignment.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the calculated exact mass can be compared with the experimentally measured mass to a high degree of accuracy (typically within a few parts per million). This provides strong evidence for the proposed molecular formula and rules out other potential compositions with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₄NO₂⁺ | 252.1019 |

| [M+Na]⁺ | C₁₆H₁₃NNaO₂⁺ | 274.0838 |

Note: The observed accurate mass in an experimental setting should closely match these calculated values.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the target compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as adducts with other cations like sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can provide valuable structural information through collision-induced dissociation (CID). The fragmentation of N-benzyl isatin (B1672199) derivatives often involves the cleavage of the bond between the nitrogen and the benzylic carbon. For this compound, a characteristic fragmentation pathway would be the loss of the 4-methylbenzyl group, leading to the formation of a prominent fragment ion corresponding to the isatin core. Further fragmentation of the isatin core could involve the loss of carbon monoxide (CO) molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups of the dione (B5365651) system. These are typically observed in the region of 1700-1750 cm⁻¹. The spectrum will also feature absorptions corresponding to C-H stretching vibrations of the aromatic rings and the aliphatic methylene and methyl groups. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the carbonyl stretching vibrations may show weaker signals in the Raman spectrum. Conversely, the aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint of the molecule.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (dione) | Stretching | 1700 - 1750 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Note: These are predicted frequency ranges and the exact positions and intensities can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

While a dedicated experimental UV-Vis spectrum for this compound is not extensively reported in peer-reviewed literature, its absorption characteristics can be reliably predicted based on the well-understood isatin chromophore and its N-substituted derivatives.

The electronic spectrum of the isatin core is characterized by distinct absorption bands corresponding to specific electronic transitions. nih.gov Generally, the spectrum shows a high-intensity absorption maximum in the range of 260–350 nm, which is attributed to a π → π* transition originating from the aromatic benzene ring fused to the pyrrole-2,3-dione system. nih.gov A second, typically weaker, absorption band is observed at longer wavelengths, often between 350 nm and 600 nm. nih.gov This band is assigned to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms, and may also involve intramolecular charge transfer (ICT). nih.gov

The substitution on the nitrogen atom (N-1 position) significantly influences the electronic properties of the isatin chromophore. N-alkylation is known to cause a bathochromic (red) shift in the absorption maxima. For instance, upon N-methylation of isatin, the long-wavelength absorption band shifts to the 370-450 nm region. researchgate.net

For a more direct comparison, the closely related analogue, 1-benzyl-1H-indole-2,3-dione, exhibits a maximum absorption (λmax) at approximately 421 nm when measured in ethanol. chemicalbook.com The chromophore in this compound is structurally very similar, with the only difference being the addition of a methyl group at the para-position of the benzyl ring. This methyl group acts as a weak auxochrome (an electron-donating group), which would be expected to cause a minor bathochromic shift compared to the unsubstituted 1-benzyl analogue. Therefore, the principal n → π* transition for this compound is predicted to occur in the visible region, slightly above 421 nm.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound Based on Analogous Compounds

| Transition Type | Predicted λmax Range (nm) | Reference Compound(s) | Reference λmax (nm) |

| π → π | ~260 - 350 | Isatin Core | ~260 - 350 nih.gov |

| n → π / ICT | > 421 | 1-benzyl-1H-indole-2,3-dione | ~421 chemicalbook.com |

X-ray Crystallography for Definitive Solid-State Structural Determination

A definitive crystal structure for this compound obtained through single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. However, a detailed structural analysis can be inferred from the published crystal structure of its immediate analogue, 1-benzyl-1H-indole-2,3-dione (also known as N-benzylisatin), which provides a robust model for the solid-state conformation. researchgate.netresearchgate.net

The crystal structure of 1-benzyl-1H-indole-2,3-dione reveals several key features that are expected to be conserved in the 4-methylbenzyl derivative. The molecule is decidedly non-planar. The isatin core itself is nearly planar, but the benzyl group is significantly twisted out of this plane. researchgate.net The dihedral angle between the plane of the isatin group and the plane of the phenyl ring of the benzyl substituent has been reported in two separate studies as 87.08 (5)° and 77.65 (9)°. researchgate.netresearchgate.net This severe rotation indicates a lack of extended conjugation between the two ring systems.

The crystal packing of 1-benzylisatin is stabilized by intermolecular C–H⋯O hydrogen bonding interactions and potential π–π stacking. researchgate.netresearchgate.net It is anticipated that this compound would crystallize in a similar fashion, likely in a monoclinic space group, and would exhibit a comparable non-planar molecular geometry. The addition of the para-methyl group on the benzyl ring is sterically conservative and is not expected to fundamentally alter the core conformation or the significant twist of the benzyl moiety relative to the isatin plane.

Table 2: Crystallographic Data for the Analogous Compound 1-benzyl-1H-indole-2,3-dione researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO₂ |

| Formula Weight | 237.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.610 (3) |

| b (Å) | 11.311 (2) |

| c (Å) | 13.422 (4) |

| β (°) | 90.16 (3) |

| Volume (ų) | 1155.3 (6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.364 |

| Key Structural Feature | Dihedral angle (Isatin-Phenyl): 87.08 (5)° |

Computational and Theoretical Investigations of 1 4 Methylbenzyl 1h Indole 2,3 Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and energy, which are key to predicting a molecule's chemical properties and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of isatin (B1672199) derivatives due to its favorable balance of accuracy and computational cost. For 1-(4-methylbenzyl)-1H-indole-2,3-dione, DFT calculations have been employed to optimize the molecular geometry and analyze its structural parameters.

A key study utilized the B3LYP functional with the 6-311G(d,p) basis set to calculate the theoretical structure of the molecule. nih.gov The results of this optimization were then compared with the experimentally determined structure obtained from single-crystal X-ray diffraction. nih.gov This comparison serves to validate the computational model and provides insights into the effects of crystal packing forces on the molecular geometry.

The experimental crystal structure reveals that the indoline (B122111) portion of the molecule is nearly planar. The 4-methylbenzyl group is oriented almost perpendicular to this plane, with the mean plane of its phenyl ring (C10–C15) inclined to the indoline plane by an angle of 79.03(3)°. nih.gov DFT-optimized structures are in good agreement with these experimental findings, confirming the molecule's stable conformation. nih.gov Such calculations are crucial for understanding the molecule's preferred spatial arrangement, which influences its intermolecular interactions and biological activity.

| Parameter | Experimental Value (X-ray) nih.gov | Theoretical Value (DFT/B3LYP) |

|---|---|---|

| Indoline-Phenyl Ring Dihedral Angle | 79.03(3)° | Data not specified in the provided sources, but reported to be in good agreement. |

| C7—C8 Bond Length | 1.5555 (18) Å | Data not specified in the provided sources. |

Furthermore, DFT calculations are used to analyze the electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which helps in predicting sites susceptible to electrophilic and nucleophilic attack and understanding the electronic transition properties of the molecule.

While DFT is widely used, Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer alternative approaches that can provide enhanced accuracy for certain electronic properties. These methods more explicitly account for electron correlation. Although these methodologies are powerful for studying indole (B1671886) derivatives, specific studies applying Hartree-Fock or post-Hartree-Fock calculations to this compound have not been detailed in the available literature. Such calculations could offer a more refined understanding of its electronic structure and reaction energetics.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational flexibility and dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could model the rotation of the 4-methylbenzyl group relative to the rigid indole core, revealing the dynamic range of motion and potential energy barriers. These simulations are valuable for understanding how the molecule might adapt its shape to fit into a biological receptor site. However, specific MM or MD simulation studies focused solely on this compound are not present in the surveyed research.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These in silico predictions are a powerful tool for validating experimental spectra and assigning specific signals to corresponding atoms or vibrational modes. For instance, calculating the ¹H and ¹³C NMR chemical shifts can help confirm the structure of synthesized compounds, while predicted IR frequencies can be matched with experimental spectra to identify characteristic functional group vibrations. While this is a common practice for characterizing novel compounds, specific computational predictions of the NMR and IR spectra for this compound are not available in the cited literature.

Computational Elucidation of Reaction Mechanisms and Transition State Structures Pertinent to Indole-2,3-dione Chemistry

Understanding the reaction mechanisms of indole-2,3-dione (isatin) derivatives is crucial for their application in organic synthesis. Computational chemistry provides essential tools to map out reaction pathways, identify intermediates, and calculate the structures and energies of transition states. wikipedia.org For isatin derivatives, this often involves modeling nucleophilic attacks at the C2 (amide) or C3 (ketone) carbonyl carbons. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism and product outcome. While the general reactivity of the isatin core is a subject of kinetic and computational studies, detailed computational investigations into the reaction mechanisms specifically involving this compound as a reactant were not found in the available research.

Conformational Landscape Analysis and Energy Minima Identification

The biological function and chemical reactivity of a flexible molecule are often governed by its preferred three-dimensional shape or conformation. Conformational landscape analysis involves systematically exploring the potential energy surface of a molecule to identify all stable, low-energy conformers (energy minima) and the energy barriers that separate them. For this compound, key flexible bonds include the N-CH₂ and CH₂-phenyl single bonds. A thorough computational analysis would involve scanning the dihedral angles associated with these bonds to map out the conformational space and identify the global energy minimum. While the solid-state conformation has been determined experimentally, a comprehensive computational study of its broader conformational landscape has not been reported. nih.gov

Computational Approaches for Virtual Compound Library Exploration and Molecular Design

Computational and theoretical methods are indispensable tools in modern drug discovery for exploring vast chemical spaces and designing novel molecules with desired therapeutic properties. In the context of isatin derivatives, including this compound, these in silico approaches facilitate the rapid screening of virtual compound libraries and guide the rational design of new, more potent analogues.

The isatin (1H-indole-2,3-dione) scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for a multitude of derivatives with diverse biological activities, such as anticancer and anti-inflammatory properties. rsc.org Computational strategies are frequently employed to build upon this core structure, exploring how different substitutions, such as the N-benzyl group, influence biological activity. rsc.orgnih.gov

A primary computational technique is ligand-based and structure-based virtual screening. researchgate.netmdpi.com In this process, large databases of chemical compounds are computationally screened to identify molecules that are likely to bind to a specific biological target. mdpi.com For instance, a pharmacophore model can be developed based on the known structural features required for a molecule to interact with a target receptor. nih.gov This model is then used as a filter to search virtual libraries for compounds possessing these essential features. mdpi.comnih.gov

Molecular docking is another critical computational tool that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding affinity or docking score. ijpsjournal.comajol.info This method allows researchers to compare how different derivatives within a virtual library might interact with a target's active site. nih.gov For example, studies on isatin derivatives designed as potential anti-asthmatic agents used molecular docking to evaluate their interaction with the phosphodiesterase-4 (PDE-4) enzyme. ijpsjournal.com The results showed that certain designed derivatives exhibited higher binding affinities than standard drugs, indicating strong potential. ijpsjournal.com

The table below illustrates typical data generated from molecular docking studies, comparing the binding affinities of designed isatin derivatives against a standard drug for a specific protein target.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Standard | Binding Affinity of Standard (kcal/mol) |

| Isatin Derivative C1 | Phosphodiesterase-4 (PDE-4) | -9.1 | Theophylline | -9.1 |

| Isatin Derivative C2 | Phosphodiesterase-4 (PDE-4) | -9.5 | Montelukast | Not specified |

| Isatin Derivative C3 | Phosphodiesterase-4 (PDE-4) | -10.2 | Roflumilast | -9.8 |

| Designed Compound G | DNA Gyrase | -5.90 | Ciprofloxacin | -5.41 |

| Designed Compound H | DNA Gyrase | -5.72 | Ciprofloxacin | -5.41 |

| Designed Compound L | DNA Gyrase | -5.98 | Ciprofloxacin | -5.41 |

This table is interactive. Data is compiled from studies on various isatin derivatives to exemplify the application of molecular docking in virtual library exploration. ijpsjournal.comajol.info

Furthermore, in silico tools are used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net These predictions are vital in the early stages of molecular design to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. mdpi.com In a study of isatin-indole molecular hybrids, which included a close analogue to this compound, ADME properties were computationally evaluated to assess their drug-likeness. dovepress.com

Structure Activity Relationship Sar Methodologies for the 1h Indole 2,3 Dione Scaffold

Fundamental Principles of Structure-Activity Relationship Analysis in Chemical Research

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its resulting biological effect. nih.govnih.gov The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a compound dictates its physicochemical properties and, consequently, how it interacts with biological targets like enzymes and receptors. nih.gov By systematically modifying a molecule's structure and observing the subsequent changes in its biological activity, researchers can identify the key structural features, known as pharmacophores, that are essential for its desired therapeutic effect. nih.govnih.gov

The process of SAR analysis enables the determination of which chemical groups are responsible for evoking a specific biological response. nih.gov This knowledge allows medicinal chemists to strategically alter a lead compound to optimize its efficacy, improve selectivity, and minimize adverse side effects. nih.govnih.gov Key concepts within SAR analysis include:

Molecular Modification: The systematic addition, removal, or replacement of specific molecular fragments to observe the impact on biological activity. nih.gov

Scaffold Hopping: Altering the core structure (scaffold) of a molecule to generate new compounds with similar or improved biological properties. nih.gov

Activity Cliffs: Small changes in molecular structure that lead to sudden and significant changes in biological activity. nih.gov

SAR studies are not only crucial for optimizing lead compounds but also for identifying potential safety issues early in the drug discovery process, thereby accelerating the development of viable drug candidates. nih.gov

Methodological Frameworks for SAR Elucidation in Indole (B1671886) Derivatives

The isatin (B1672199) scaffold of 1H-indole-2,3-dione offers multiple sites for chemical modification, particularly at the N1-position of the indole ring, the C5-position of the benzene (B151609) ring, and the C3-carbonyl group. nih.govnih.gov To understand how these modifications influence biological activity, researchers employ a variety of computational and experimental techniques, which can be broadly categorized into ligand-based and receptor-based approaches. nih.gov

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches analyze a set of molecules with known activities to build a model that predicts the activity of new, untested compounds. nih.gov

Pharmacophore Modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with its biological target. For pyrido-indole derivatives, a pharmacophore hypothesis identified one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings as key features for activity. sysrevpharm.org

Quantitative Structure-Activity Relationships (QSAR) develop mathematical models that quantitatively correlate the chemical structure of a compound with its biological activity. nih.govjocpr.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic properties—to build a predictive relationship. For a series of 2-phenyl-1H-indole derivatives, QSAR models were developed that showed a good correlation between the calculated descriptors and the observed antiproliferative activity against breast cancer cell lines. researchgate.net Similarly, a 2D-QSAR model for N-alkyl substituted isatins identified descriptors like Bromine Count and Hydrophilic Area as being important for anticancer activity. jocpr.com

A 3D-QSAR model developed for a series of isatin and indole derivatives identified physicochemical features correlated with Aβ anti-aggregating potency, featuring acceptable predictive statistics in both training and test sets. mdpi.comrsc.org

When the 3D structure of the biological target (receptor or enzyme) is known, receptor-based approaches provide detailed insights into the specific interactions between the compound and its target at an atomic level. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method helps to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score. nih.gov Docking studies on indole derivatives have been used to predict binding interactions with targets such as the estrogen receptor, SARS 3CLpro, and various kinases. nih.govresearchgate.netrsc.org The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. For compound-target interactions, MD simulations can confirm the stability of the complex predicted by molecular docking and provide a more dynamic picture of the binding event. researchgate.netdovepress.com These simulations have been used to determine the complex stability of newly designed indole derivatives targeting the histone lysine (B10760008) methyl transferase receptor. dovepress.com

Analysis of the Impact of Substitutions on the Indole and Benzyl (B1604629) Moieties on Molecular Recognition

The biological activity of the 1H-indole-2,3-dione scaffold is highly dependent on the nature and position of its substituents. Modifications on the indole core and the N1-benzyl group can significantly alter the compound's interaction with its biological target.

Substitution at the N1 position of the isatin ring is a common strategy for modulating biological activity. nih.gov Studies have shown that the presence of an N-benzyl group is often favorable for antiproliferative activity. nih.govdovepress.com

In a study of isatin-indole conjugates, a series of compounds with different N1-substituents were evaluated for their antiproliferative activity. The results, summarized in the table below, indicate that N-benzylated derivatives generally exhibit greater potency than N-unsubstituted or N-methylated analogs. dovepress.com Specifically, the compound 1-(4-methylbenzyl)-1H-indole-2,3-dione (as part of the larger conjugate 5r ) demonstrated potent activity, suggesting that the 4-methylbenzyl group is a beneficial substitution for molecular recognition and biological effect in this series. dovepress.com The electron-donating methyl group on the benzyl ring can influence the electronic properties and conformation of the entire molecule, potentially enhancing its binding affinity. mdpi.com In contrast, other studies have found that N-benzyl groups containing electron-withdrawing substituents can also lead to increased cytotoxic activity, highlighting the complex role of electronics in this position. nih.gov

| Compound ID | N1-Substituent on Isatin Ring | Average IC₅₀ (µM) |

|---|---|---|

| 5a | -H (Unsubstituted) | >30 |

| 5f | -CH₃ (Methyl) | >30 |

| 5k | -CH₂-Ph (Benzyl) | 2.11 |

| 5m | -CH₂-Ph (Benzyl, with 5-bromo on isatin) | 1.17 |

| 5r | -CH₂-Ph-4-CH₃ (4-Methylbenzyl) | 1.46 |

The 2,3-dione system of the isatin core is a critical feature for its biological activity. The two carbonyl groups are key points of interaction, primarily through the formation of hydrogen bonds with amino acid residues in the active site of target proteins. nih.govnih.gov Molecular docking studies frequently show the oxygen atoms of the dione (B5365651) system acting as hydrogen bond acceptors. nih.gov

For example, docking studies have revealed hydrogen bonding between the carbonyl oxygen of the isatin ring and residues such as ARG 468 and SER 389 in bacterial proteins. nih.gov The amide hydrogen at the N1 position (in unsubstituted isatins) can also act as a hydrogen bond donor. mdpi.com This ability to form multiple hydrogen bonds allows the isatin scaffold to anchor effectively within a binding pocket, contributing significantly to its binding affinity and inhibitory potential. The electrophilic nature of the C3-carbonyl also allows it to participate in condensation and addition reactions, providing a key site for synthetic modification to further explore SAR. nih.govnih.gov

Computational Tools for SAR Exploration and Optimization

Computational chemistry has become a cornerstone in modern drug discovery, providing powerful tools to explore and optimize the SAR of lead compounds like this compound. These in silico methods allow researchers to predict the biological activity of novel molecules, saving significant time and resources compared to traditional synthesis and screening. Key computational techniques applied to the 1H-indole-2,3-dione scaffold include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govut.ac.ir

QSAR analysis is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. For isatin derivatives, QSAR models can predict the activity of new analogues by analyzing physicochemical descriptors related to their topology, electronics, and hydrophobicity. ut.ac.ir Molecular docking is another critical tool that simulates the interaction between a ligand (e.g., an isatin derivative) and a biological target, such as an enzyme or receptor. nih.gov This technique predicts the preferred orientation and binding affinity of the compound within the target's active site, providing insights into the structural basis of its activity. nih.gov

In Silico Generation and Screening of Compound Analogues for SAR Studies

The systematic exploration of SAR for a lead compound like this compound begins with the in silico generation of a virtual library of analogues. This process involves computationally modifying the parent structure at specific positions to create a diverse set of related molecules. For this compound, modifications can be systematically applied to two primary regions: the N-benzyl substituent and the aromatic ring of the isatin core.

Modification of the N-benzyl group: The 4-methyl substituent on the benzyl ring can be replaced with other functional groups (e.g., halogens, hydroxyl, methoxy) or moved to the 2- or 3-position.

Modification of the isatin core: Substituents can be added to the 5-, 6-, or 7-positions of the indole ring, which is known to significantly influence activity. researchgate.net

Once this virtual library is generated, it is subjected to high-throughput virtual screening (HTVS). Using molecular docking, each analogue is "docked" into the active site of a chosen biological target. The screening process filters the library based on predicted binding affinities and interaction patterns, identifying a smaller subset of promising compounds for further investigation or chemical synthesis.

| Compound ID | Parent Structure | Modification Site | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Parent-01 | This compound | - | - | -7.5 |

| Analog-01 | This compound | N-benzyl ring | 4-methyl -> 4-chloro | -8.2 |

| Analog-02 | This compound | N-benzyl ring | 4-methyl -> 4-fluoro | -7.9 |

| Analog-03 | This compound | N-benzyl ring | 4-methyl -> 3-methyl | -7.3 |

| Analog-04 | This compound | Isatin Core | 5-H -> 5-bromo | -8.5 |

| Analog-05 | This compound | Isatin Core | 7-H -> 7-chloro | -8.1 |

Predictive Modeling for Structure-Interaction Correlations

Predictive modeling, primarily through QSAR, is essential for understanding the complex correlations between a molecule's structure and its interaction with a biological target. nih.govnih.gov A QSAR model is a mathematical equation that relates variations in biological activity within a series of compounds to changes in their molecular descriptors. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties.

For a series of analogues derived from this compound, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological Descriptors: Indices that describe molecular connectivity and branching. ut.ac.ir

To build a QSAR model, a "training set" of isatin derivatives with experimentally determined biological activities is used. The model identifies the descriptors that have the most significant impact on activity. ut.ac.ir Once validated, this model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. bonviewpress.com

| Compound | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Predicted pIC50 |

|---|---|---|---|---|

| Analog A | 2.5 | 85.2 | 3.1 | 6.8 |

| Analog B | 3.1 | 90.5 | 2.9 | 7.2 |

| Analog C | 2.8 | 84.9 | 4.5 | 6.5 |

| Analog D | 3.5 | 95.1 | 3.3 | 7.8 |

Mapping and Interpreting Structure-Activity Landscapes of Indole-2,3-dione Derivatives

A Structure-Activity Landscape (SAL) is a conceptual tool used to visualize the SAR of a compound series. nih.gov It represents a high-dimensional surface where points correspond to individual molecules, and the height of the surface represents their biological activity. nih.gov The proximity between points on the landscape is determined by their structural similarity. Analyzing the SAL for indole-2,3-dione derivatives provides a powerful way to understand SAR trends and guide lead optimization.

The topography of an SAL reveals critical information:

Smooth Regions: These are areas where small changes in molecular structure lead to small, predictable changes in biological activity. In these regions, SAR is continuous, and optimization is relatively straightforward.

Rough or Heterogeneous Regions: These areas are characterized by large changes in activity resulting from minor structural modifications.

Activity Cliffs: This is an extreme feature of a rough landscape, where two very similar compounds exhibit a large and unexpected difference in potency. Identifying activity cliffs is crucial, as the structural feature that distinguishes the two compounds is likely a critical determinant of biological activity. nih.gov

By mapping the SAL for derivatives of the 1H-indole-2,3-dione scaffold, medicinal chemists can identify which structural modifications are most sensitive to change. For example, an activity cliff might be observed when a substituent on the isatin ring is moved from the 5-position to the 7-position. This insight allows researchers to focus their synthetic efforts on the most promising regions of chemical space and avoid modifications that are likely to lead to a loss of activity.

| Compound | Structure | Structural Similarity to Compound X | Activity (IC50, µM) | Comment |

|---|---|---|---|---|

| Compound X | 1-(4-methylbenzyl)-5-chloro-1H-indole-2,3-dione | 1.00 | 0.05 | Highly Active |

| Compound Y | 1-(4-methylbenzyl)-7-chloro-1H-indole-2,3-dione | 0.95 | 15.2 | Low Activity |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-methylbenzyl)-1H-indole-2,3-dione, and how are intermediates purified?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of the parent indole-2,3-dione (isatin) with 4-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) yields the target compound. Purification typically involves column chromatography using gradients of hexane/ethyl acetate or ether, as described for structurally analogous sulfonamide derivatives .

- Data : Yields of ~60–83% are achievable with optimized reaction times (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of isatin to benzyl halide) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm and carbonyl carbons at δ 170–180 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 280.0974 for CHNO) .

- IR : Strong absorptions at ~1700 cm (C=O stretching) and ~3100 cm (aromatic C–H) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Data :

- Solubility in DMSO: ≥20 mg/mL, making it suitable for in vitro assays .

- Stability: Store at –20°C under inert atmosphere to prevent oxidation of the indole core .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the structural conformation of this compound derivatives?

- Methodology :

- Software : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) and OLEX2 for structure visualization .

- Parameters : Monoclinic space groups (e.g., P2) with unit cell dimensions a = 12.47 Å, b = 9.29 Å, c = 12.51 Å, β = 115.3° for related compounds .

- Data Analysis : Compare experimental bond lengths (C=O: 1.21–1.23 Å) with DFT-calculated values to validate accuracy .

Q. How to design in vitro experiments to evaluate caspase-3 inhibition by this compound analogs?

- Methodology :

- Assay Design : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) in recombinant caspase-3 assays. IC values <10 µM indicate potent inhibition, as seen in structurally similar N-benzyl isatin sulfonamides .

- Controls : Include positive controls (e.g., Z-VAD-FMK) and assess selectivity against caspase-7/8 to rule off-target effects .

Q. How to address contradictions in apoptosis-inducing activity across cell lines?

- Methodology :

- Dose-Response Studies : Test concentrations from 1–100 µM in diverse cell lines (e.g., Jurkat, HeLa) to identify cell-type specificity .

- Mechanistic Profiling : Combine TUNEL assays (DNA fragmentation) with Western blotting for cleaved PARP to confirm apoptosis .

- Data Interpretation : Consider differences in cytochrome c release kinetics or apoptosome assembly efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。